molecular formula C8H12N2 B13493291 4-Ethyl-N-methylpyridin-2-amine CAS No. 97936-48-6

4-Ethyl-N-methylpyridin-2-amine

Cat. No.: B13493291
CAS No.: 97936-48-6
M. Wt: 136.19 g/mol
InChI Key: VHAZCYWMZSUTJI-UHFFFAOYSA-N
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Description

4-Ethyl-N-methylpyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with an ethyl group at the 4-position and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-N-methylpyridin-2-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-ethylpyridine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethyl-N-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Ethylpyridine: Lacks the methyl group on the nitrogen atom.

    N-Methylpyridin-2-amine: Lacks the ethyl group at the 4-position.

    4-Methyl-N-ethylpyridin-2-amine: Has a different substitution pattern.

Uniqueness: 4-Ethyl-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

97936-48-6

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-ethyl-N-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-3-7-4-5-10-8(6-7)9-2/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

VHAZCYWMZSUTJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)NC

Origin of Product

United States

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